molecular formula C5H10ClN3O2 B13742045 1-Azido-2-(2-(chloromethoxy)ethoxy)ethane

1-Azido-2-(2-(chloromethoxy)ethoxy)ethane

Cat. No.: B13742045
M. Wt: 179.60 g/mol
InChI Key: YONNHTKGMRWOKH-UHFFFAOYSA-N
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Description

1-Azido-2-(2-(chloromethoxy)ethoxy)ethane is a synthetic organic compound characterized by an azide (-N₃) group and a chloromethoxy (-OCH₂Cl) substituent linked via a diethylene glycol-like chain. This structure makes it valuable in click chemistry, polymer science, and pharmaceutical synthesis, where its azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . Its chloromethoxy group provides a reactive site for further functionalization, distinguishing it from analogs with non-halogenated substituents.

Properties

Molecular Formula

C5H10ClN3O2

Molecular Weight

179.60 g/mol

IUPAC Name

1-azido-2-[2-(chloromethoxy)ethoxy]ethane

InChI

InChI=1S/C5H10ClN3O2/c6-5-11-4-3-10-2-1-8-9-7/h1-5H2

InChI Key

YONNHTKGMRWOKH-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCl)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Azido-2-(2-(chloromethoxy)ethoxy)ethane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(chloromethoxy)ethanol and sodium azide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.

    Synthetic Route: The 2-(chloromethoxy)ethanol is reacted with sodium azide to introduce the azido group, resulting in the formation of 1-Azido-2-(2-(chloromethoxy)ethoxy)ethane. The reaction can be represented as follows[ \text{ClCH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{NaN}_3 \rightarrow \text{N}_3\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{Cl} ]

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Azido-2-(2-(chloromethoxy)ethoxy)ethane undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The chloromethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under suitable conditions.

Scientific Research Applications

1-Azido-2-(2-(chloromethoxy)ethoxy)ethane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

    Bioconjugation: The azido group allows for bioconjugation with biomolecules, making it useful in the development of diagnostic tools and targeted drug delivery systems.

    Medicinal Chemistry: It is explored for its potential in medicinal chemistry, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Azido-2-(2-(chloromethoxy)ethoxy)ethane is primarily based on the reactivity of its functional groups:

    Azido Group: The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reaction is widely used in click chemistry for the synthesis of complex molecules.

    Chloromethoxy Group:

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituent Molecular Formula Molecular Weight Physical State Density (g/mL) Refractive Index
1-Azido-2-(2-(chloromethoxy)ethoxy)ethane Chloromethoxy (-OCH₂Cl) C₅H₁₀ClN₃O₂ 179.61 Not reported Not reported Not reported
1-Azido-2-(2-methoxyethoxy)ethane Methoxy (-OCH₃) C₅H₁₁N₃O₂ 145.16 Liquid 1.08 1.4472
1-Azido-2-(2-ethoxyethoxy)ethane Ethoxy (-OCH₂CH₃) C₆H₁₃N₃O₂ 159.19 Liquid 1.02764 1.446
1-Azido-2-(2-(2-fluoroethoxy)ethoxy)ethane Fluoroethoxy (-OCH₂CH₂F) C₆H₁₂FN₃O₂ 177.18 Not reported Not reported Not reported
1-Azido-2-[2-(2-bromoethoxy)ethoxy]ethane Bromoethoxy (-OCH₂CH₂Br) C₆H₁₂BrN₃O₂ 238.09 Not reported Not reported Not reported

Key Observations :

  • Chloromethoxy vs. Methoxy/Ethoxy : The chloromethoxy group increases molecular weight and reactivity compared to methoxy/ethoxy analogs. Chlorine’s electronegativity enhances susceptibility to nucleophilic substitution, enabling downstream modifications .
  • Fluoro vs.
  • Physical State : Most short-chain analogs are liquids at room temperature, facilitating handling in synthetic workflows .

Reactivity Insights :

  • Chloromethoxy Group : The Cl atom in 1-azido-2-(2-(chloromethoxy)ethoxy)ethane allows for efficient nucleophilic displacement (e.g., with amines or azides), making it a versatile intermediate .
  • Bromo vs. Chloro : Bromoethoxy analogs exhibit higher reactivity in alkylation reactions due to Br’s superior leaving-group ability compared to Cl .
  • Fluoro Derivatives : Fluorine’s low polarizability and strong C-F bond limit reactivity, favoring applications in stable radiotracers .

Functional Differences :

  • Chloromethoxy : Suited for stepwise modular synthesis due to its reactive Cl atom .
  • Long-Chain PEG Derivatives (e.g., Azido-PEG5-Azide ): Improve solubility and reduce immunogenicity in bioconjugates.
  • Fluoro Derivatives : Critical in radiochemistry for in vivo imaging .

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